An In-depth Technical Guide to 4-methyl-1-(p-nitrophenyl)pyrazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 4-methyl-1-(p-nitrophenyl)pyrazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-methyl-1-(p-nitrophenyl)pyrazole, a substituted pyrazole of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly available literature, this document synthesizes information from closely related analogues to project its physicochemical properties, outline plausible synthetic routes, and detail robust analytical methodologies for its characterization. By examining the established chemistry of the pyrazole core and the influence of its substituents, this guide serves as an essential resource for researchers seeking to synthesize, identify, and utilize 4-methyl-1-(p-nitrophenyl)pyrazole in novel research and development endeavors.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into a wide array of biologically active molecules. The versatility of the pyrazole core allows for tailored substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Derivatives of pyrazole have demonstrated a remarkable breadth of biological activities, finding application as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The market success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic potential of this heterocyclic motif. The subject of this guide, 4-methyl-1-(p-nitrophenyl)pyrazole, combines the robust pyrazole core with a methyl group at the 4-position and a p-nitrophenyl substituent at the 1-position. These modifications are anticipated to modulate the molecule's electronic and steric properties, offering a unique profile for investigation in drug discovery and materials science.
Physicochemical Properties
| Property | Inferred Value | Rationale |
| CAS Number | Not Assigned | The absence of a specific CAS number suggests the compound may be novel or not commercially cataloged. |
| Molecular Formula | C₁₀H₉N₃O₂ | Based on the constituent atoms: 10 Carbon, 9 Hydrogen, 3 Nitrogen, 2 Oxygen. |
| Molecular Weight | 203.20 g/mol | Calculated from the molecular formula. This is consistent with the molecular weight of the closely related isomer, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole.[1] |
| Appearance | Likely a crystalline solid | Substituted pyrazoles are typically solids at room temperature. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and poorly soluble in water. | The aromatic nature of the compound suggests this solubility profile. |
| Melting Point | Estimated to be in the range of 150-200 °C | Based on the melting points of related isomers and substituted pyrazoles. |
Synthesis of 4-methyl-1-(p-nitrophenyl)pyrazole
The synthesis of 4-methyl-1-(p-nitrophenyl)pyrazole can be approached through established methods for pyrazole ring formation. A highly plausible and efficient route is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.
Proposed Synthetic Pathway: Knorr Pyrazole Synthesis
This well-established method offers a direct and versatile approach to the target molecule. The key steps are outlined below:
Diagram of Proposed Synthesis:
Caption: Proposed Knorr synthesis of 4-methyl-1-(p-nitrophenyl)pyrazole.
Detailed Experimental Protocol
Materials:
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3-Methyl-2,4-pentanedione
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p-Nitrophenylhydrazine hydrochloride
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Glacial acetic acid (or another suitable acidic catalyst)
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Ethanol (or another suitable solvent)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-methyl-2,4-pentanedione in a minimal amount of ethanol.
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Addition of Hydrazine: To this solution, add 1 equivalent of p-nitrophenylhydrazine hydrochloride.
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Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.
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Reflux: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 4-methyl-1-(p-nitrophenyl)pyrazole.
Causality of Experimental Choices:
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Choice of β-Dicarbonyl: 3-Methyl-2,4-pentanedione is selected as the precursor that will form the 4-methylpyrazole core. The central carbon of the pentanedione becomes the C4 of the pyrazole ring.
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Hydrazine Derivative: p-Nitrophenylhydrazine provides the N1-p-nitrophenyl substituent and the second nitrogen for the pyrazole ring.
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Acid Catalysis: The acidic medium facilitates the initial condensation reaction to form the hydrazone intermediate and promotes the subsequent cyclization and dehydration steps to form the aromatic pyrazole ring.
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Solvent and Temperature: Ethanol is a common solvent for this type of reaction, and refluxing provides the necessary energy to overcome the activation barrier for the cyclization and aromatization steps.
Analytical Characterization
To confirm the identity and purity of the synthesized 4-methyl-1-(p-nitrophenyl)pyrazole, a combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl group protons at the 4-position. - Two distinct signals for the pyrazole ring protons at the 3- and 5-positions. - A characteristic AA'BB' splitting pattern for the protons of the p-nitrophenyl group in the aromatic region. |
| ¹³C NMR | - A signal for the methyl carbon. - Signals for the three pyrazole ring carbons. - Signals for the six carbons of the p-nitrophenyl ring, with the carbon attached to the nitro group being significantly deshielded. |
| FT-IR | - Characteristic C-H stretching vibrations for the aromatic and methyl groups. - C=C and C=N stretching vibrations within the pyrazole and phenyl rings. - Strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 203.20. - Characteristic fragmentation patterns, including the loss of the nitro group. |
Diagram of Analytical Workflow:
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): A powerful technique to determine the purity of the final compound. A single sharp peak would indicate a high degree of purity.
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Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₉N₃O₂.
Potential Applications in Drug Development and Research
The structural features of 4-methyl-1-(p-nitrophenyl)pyrazole suggest several potential avenues for research and application:
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Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors, a class of drugs that are highly effective in cancer therapy. The specific substitution pattern of this molecule could be explored for its inhibitory activity against various kinases.
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Antimicrobial Agents: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties. The electron-withdrawing nitro group may enhance such activity.
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Materials Science: The presence of the nitro group, a strong electron-withdrawing group, and the aromatic pyrazole ring could impart interesting photophysical or electronic properties to the molecule, making it a candidate for applications in organic electronics or as a nonlinear optical material.
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Chemical Probe: This compound could serve as a valuable chemical probe or building block for the synthesis of more complex molecules in medicinal chemistry and chemical biology research.
Conclusion
While 4-methyl-1-(p-nitrophenyl)pyrazole remains a compound with limited direct documentation, its synthesis and characterization are well within the reach of standard organic chemistry laboratory practices. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this molecule. The insights provided in this guide, based on the well-understood chemistry of the pyrazole scaffold and its derivatives, offer a solid foundation for the exploration of 4-methyl-1-(p-nitrophenyl)pyrazole in the exciting and impactful fields of drug discovery and materials science.
References
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PubChem. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. [Link]
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PubChem. 4-(4-Nitrophenyl)-1H-pyrazole. [Link]
